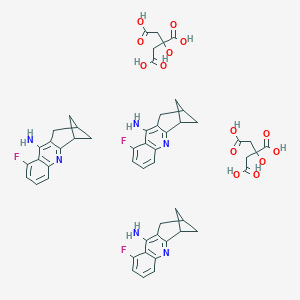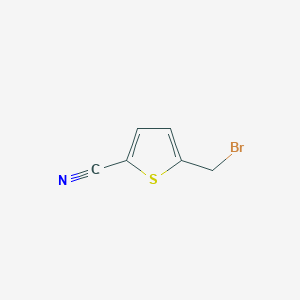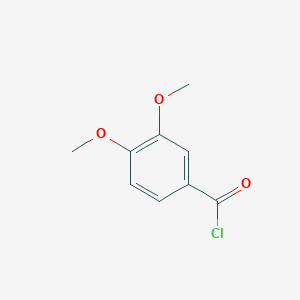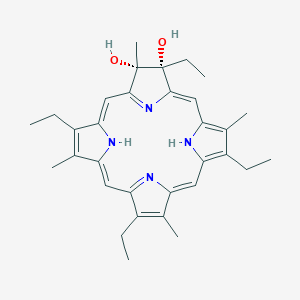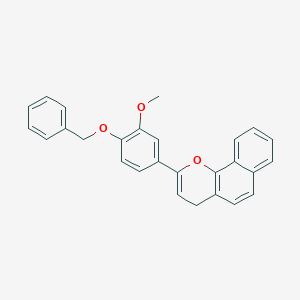
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone (also known as 4'-O-benzyl-3'-O-methyl-7,8-benzoflavone or BMF) is a flavonoid compound that has been found to have potential therapeutic properties. This compound has gained attention due to its ability to interact with various enzymes and receptors in the body, leading to several physiological and biochemical effects.
Mecanismo De Acción
BMF exerts its effects through several mechanisms. It has been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, cyclooxygenase-2, and lipoxygenase. BMF has also been found to interact with various receptors, including the aryl hydrocarbon receptor (AhR) and the peroxisome proliferator-activated receptor gamma (PPARγ). These interactions lead to the modulation of several signaling pathways in the body, leading to the observed physiological and biochemical effects.
Efectos Bioquímicos Y Fisiológicos
BMF has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. BMF has also been found to have antioxidant effects by scavenging free radicals and reducing oxidative stress. In addition, BMF has been shown to have anticancer effects by inhibiting the proliferation of cancer cells and inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMF has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. BMF is also relatively non-toxic and can be used at high concentrations without causing significant cell death. However, there are also limitations to the use of BMF in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, BMF can interact with other compounds in the assay system, leading to potential artifacts.
Direcciones Futuras
For the study of BMF include the development of BMF-based drugs and the study of the interaction between BMF and the aryl hydrocarbon receptor.
Métodos De Síntesis
BMF can be synthesized through several methods. One of the most commonly used methods involves the reaction of 7,8-benzoflavone with benzyl chloride and potassium carbonate in dimethylformamide (DMF). The reaction mixture is then refluxed for several hours, followed by purification through column chromatography. Other methods involve the use of different reagents and solvents, but the overall process remains similar.
Aplicaciones Científicas De Investigación
BMF has been extensively studied for its potential therapeutic properties. It has been found to have anti-inflammatory, antioxidant, and anticancer effects. BMF has also been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of various drugs and toxins in the body. This property of BMF has led to its use as a potential drug candidate for the treatment of drug-induced liver injury and drug-drug interactions.
Propiedades
Número CAS |
131612-93-6 |
|---|---|
Nombre del producto |
4'-Benzyloxy-3'-methoxy-7,8-benzoflavone |
Fórmula molecular |
C27H22O3 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-phenylmethoxyphenyl)-4H-benzo[h]chromene |
InChI |
InChI=1S/C27H22O3/c1-28-26-17-22(14-16-25(26)29-18-19-7-3-2-4-8-19)24-15-13-21-12-11-20-9-5-6-10-23(20)27(21)30-24/h2-12,14-17H,13,18H2,1H3 |
Clave InChI |
PELBSVQYGICVSY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=C(C=CC(=C1)C2=CCC3=C(O2)C4=CC=CC=C4C=C3)OCC5=CC=CC=C5 |
Otros números CAS |
131612-93-6 |
Sinónimos |
4'-benzyloxy-3'-methoxy-7,8-benzoflavone 4'-BMBF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



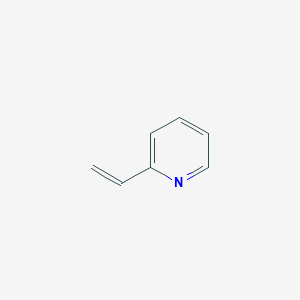
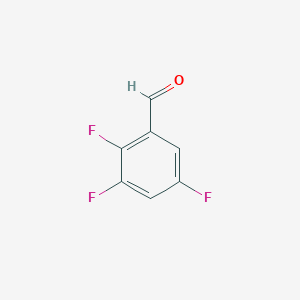
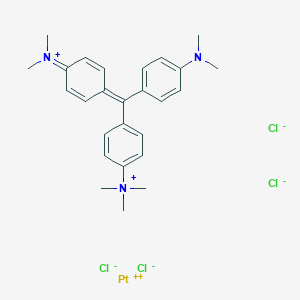
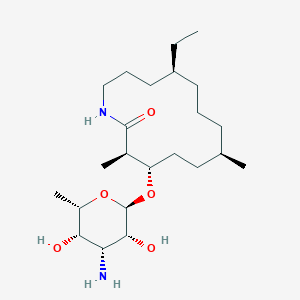
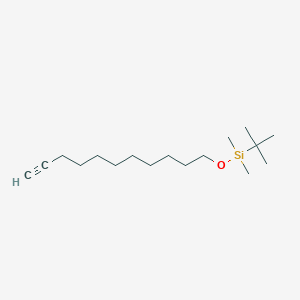
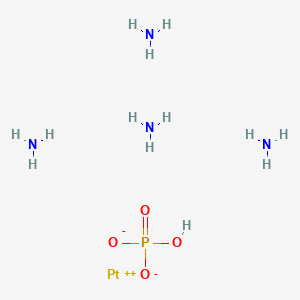
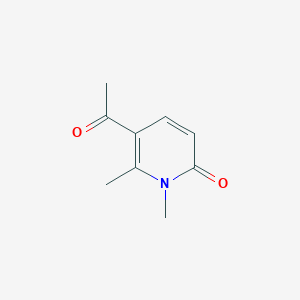
![2-[(1S,2S)-2-fluorocyclopentyl]isoindole-1,3-dione](/img/structure/B144098.png)
![Methyl N-(12-phenyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B144103.png)
